molecular formula C16H13BrCl2O3 B2839764 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 443290-04-8

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B2839764
CAS No.: 443290-04-8
M. Wt: 404.08
InChI Key: KGDNZQBRUVVPAA-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes bromine, chlorine, and ethoxy functional groups attached to a benzaldehyde core.

Preparation Methods

The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the bromination of 3,4-dichlorobenzyl alcohol to form 3,4-dichlorobenzyl bromide . This intermediate is then reacted with 5-ethoxy-2-hydroxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde include:

    3,4-Dichlorobenzyl bromide: Used as an intermediate in organic synthesis.

    1-Bromo-3,4-dichlorobenzene: Another brominated aromatic compound with similar reactivity.

    4-Bromomethyl-1,2-dichlorobenzene: Shares structural similarities and is used in similar applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNZQBRUVVPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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